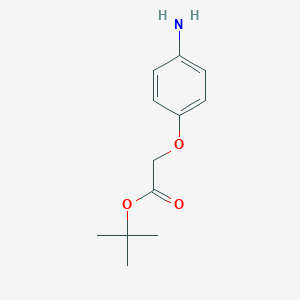

Tert-butyl 2-(4-aminophenoxy)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(4-aminophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)8-15-10-6-4-9(13)5-7-10/h4-7H,8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILOEPGCXYIQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of BOC-Protected 4-Aminophenol

The most direct method involves a Williamson ether synthesis between 4-[(tert-butoxycarbonyl)amino]phenol (BOC-protected 4-aminophenol) and tert-butyl bromoacetate. This approach mirrors the synthesis of methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate described in WO2003/103567.

Reaction Conditions

-

Base : Cesium carbonate (1.1 equiv) in acetone.

-

Catalyst : Potassium iodide (catalytic).

-

Temperature : Reflux (≈56°C) for 4 hours.

-

Workup : Filtration, solvent evaporation, and chromatographic purification (hexane/ethyl acetate).

Mechanistic Insights

The reaction proceeds via an SN2 mechanism, where the phenolate ion (generated by deprotonation of BOC-protected 4-aminophenol) attacks the electrophilic carbon of tert-butyl bromoacetate. Cesium carbonate, a strong non-nucleophilic base, facilitates phenolate formation, while KI enhances the leaving group’s departure.

Yield and Limitations

The analogous methyl ester synthesis achieves a 70% yield. Substituting methyl bromoacetate with tert-butyl bromoacetate may slightly reduce yields due to steric hindrance from the tert-butyl group.

Deprotection of the BOC Group

Following alkylation, the BOC-protected intermediate undergoes acidolytic cleavage to yield the free amine.

Deprotection Protocol

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v).

-

Conditions : Stirring at room temperature for 2–4 hours.

-

Workup : Neutralization with saturated NaHCO₃, extraction with ethyl acetate, and solvent removal.

Challenges

-

Tert-butyl esters are susceptible to acid-catalyzed hydrolysis. Using milder acids (e.g., HCl in dioxane) or shorter reaction times mitigates this risk.

Nitro Reduction Pathway

Alkylation of 4-Nitrophenol

An alternative route begins with 4-nitrophenol, which is alkylated with tert-butyl bromoacetate under basic conditions.

Reaction Parameters

-

Base : Potassium carbonate in acetone.

-

Temperature : Reflux for 6–8 hours.

-

Product : Tert-butyl 2-(4-nitrophenoxy)acetate.

Advantages

-

Avoids amine protection/deprotection steps.

-

4-Nitrophenol is cost-effective and readily available.

Catalytic Hydrogenation

The nitro group in tert-butyl 2-(4-nitrophenoxy)acetate is reduced to an amine using hydrogenation.

Conditions

-

Catalyst : 10% Palladium on carbon (Pd/C).

-

Solvent : Methanol.

-

Pressure : 1 atm H₂.

Yield Optimization

-

Substrate Purity : Residual solvents (e.g., acetone) may poison the catalyst; thorough drying is essential.

-

Catalyst Loading : Increasing Pd/C to 20% wt/wt reduces reaction time to 1.5 hours.

Comparative Analysis of Methods

| Method | Starting Material | Yield | Key Advantages | Limitations |

|---|---|---|---|---|

| Williamson + Deprotection | BOC-4-aminophenol | 60–70% | High selectivity; minimal byproducts | Requires BOC protection/deprotection |

| Nitro Reduction | 4-Nitrophenol | 50–60% | Fewer steps; cost-effective | Hydrogenation safety concerns |

Industrial-Scale Considerations

Solvent Selection

-

Acetone vs. DMF : Acetone is preferred for its low toxicity and ease of removal, though DMF improves solubility for tert-butyl bromoacetate.

-

Recycling : Distillation recovery of acetone achieves >90% solvent reuse.

Catalytic Efficiency

-

Cs₂CO₃ vs. K₂CO₃ : Cesium carbonate offers superior solubility in acetone, enabling faster reaction kinetics.

Emerging Methodologies

Enzymatic Esterification

Recent advances explore lipase-catalyzed esterification of 4-aminophenoxyacetic acid with tert-butanol.

-

Conditions : Immobilized Candida antarctica lipase B (Novozym 435), 40°C, tert-butanol as solvent.

-

Yield : 45–55% (experimental stage).

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times and improve heat management for nitro reductions.

-

Throughput : 2 kg/day capacity demonstrated in pilot studies.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-aminophenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides and other substituted products.

Scientific Research Applications

Chemistry

Tert-butyl 2-(4-aminophenoxy)acetate serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various reactions:

- Substitution Reactions: The amino group can undergo nucleophilic substitutions with electrophiles, enabling the formation of diverse derivatives.

- Reduction and Oxidation Reactions: The compound can be reduced to amine derivatives or oxidized to form nitroso or nitro compounds, expanding its utility in synthetic chemistry.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. The aminophenoxy moiety can interact with biological macromolecules through hydrogen bonding and ionic interactions, which may influence their activity. Its ability to release active metabolites through hydrolysis enhances its relevance in studying cellular pathways.

Case Study:

A study explored the interaction of this compound with specific protein targets, demonstrating its potential to modulate enzyme activity and suggesting therapeutic implications for diseases involving these proteins.

Medicine

The compound is being researched for its therapeutic applications. Its structural features position it as a candidate for drug development, particularly in creating new pharmaceuticals that target specific biological pathways.

Example Applications:

- Development of anti-inflammatory agents.

- Investigation into its effects on cancer cell proliferation.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and polymers. Its stability and solubility make it suitable for incorporation into various materials.

Data Table: Synthesis and Reaction Conditions

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Potassium carbonate, DMF, elevated temperature | Various substituted derivatives |

| Reduction | Pd/C, H₂ in ethanol | Amine derivatives |

| Oxidation | KMnO₄ or CrO₃ | Nitro compounds |

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-aminophenoxy)acetate involves its interaction with specific molecular targets. The aminophenoxy moiety can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and activity. The ester group can undergo hydrolysis to release the active aminophenol derivative, which can further interact with cellular pathways .

Comparison with Similar Compounds

Key Observations :

- Ester Group Influence: Methyl esters (e.g., 5a in ) generally exhibit lower steric hindrance than tert-butyl analogs, enabling higher reaction yields (75–79%) in nucleophilic substitutions. The tert-butyl group, however, improves stability and solubility in non-polar solvents .

- Amino vs. Nitro Groups: The free amino group in tert-butyl 2-(4-aminophenoxy)acetate enhances reactivity in amidation and Schiff base formation compared to nitro-substituted analogs (e.g., tert-butyl 2-(4-nitrophenoxy)acetate ), which require reduction steps to access amines.

Crystallographic and Hydrogen-Bonding Properties

Crystal structures of tert-butyl esters reveal distinct packing patterns influenced by substituents:

- tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate (C₁₈H₁₈N₂O₄S): Exhibits a dihedral angle of 33.71° between aromatic rings and forms intramolecular S(6) hydrogen bonds (C–H⋯O), stabilizing its conformation .

- This compound: The NH₂ group facilitates intermolecular N–H⋯O hydrogen bonds, promoting crystalline networks critical for solid-state stability .

Comparison :

- Hydrogen Bonding: Amino-substituted tert-butyl esters form stronger hydrogen bonds than halogenated analogs (e.g., 4-chlorophenoxy derivatives ), impacting melting points and solubility.

- Steric Effects: Bulky tert-butyl groups reduce π-π stacking interactions compared to smaller esters, as seen in methyl 2-(3-aminophenoxy)acetate .

Reactivity and Functionalization Potential

- Amino Group Reactivity: The free NH₂ in this compound allows direct conjugation with carbonyl compounds (e.g., ketones, aldehydes) without requiring deprotection steps, unlike Boc-protected analogs (e.g., methyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetate ).

- Electrophilic Substitution: Electron-donating amino groups activate the benzene ring toward electrophilic substitution (e.g., nitration, sulfonation), whereas electron-withdrawing groups (e.g., NO₂ in , CN in ) deactivate the ring .

Biological Activity

Tert-butyl 2-(4-aminophenoxy)acetate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound consists of a tert-butyl group attached to a phenoxyacetic acid derivative with an amino group at the para position. Its structure can be represented as follows:

The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds or ionic interactions with active sites on target proteins, while the ester moiety can undergo hydrolysis to release the active phenoxyacetic acid derivative, modulating the activity of these proteins.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives with aminophenol moieties have been studied for their ability to inhibit carcinogenesis. In a study involving various isomers, it was found that certain derivatives reduced tumor incidence in animal models when included in their diet .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Its structural similarity to known anti-inflammatory agents suggests potential efficacy in modulating inflammatory pathways. For example, compounds that inhibit soluble epoxide hydrolase (sEH) have shown promise in reducing inflammation, which could be a target for this compound .

Case Studies

- Inhibition of Tumor Formation : In studies assessing the effects of similar compounds on tumor formation in mice, it was observed that certain derivatives significantly decreased both the number of tumors per mouse and the overall incidence of tumors .

- Anti-inflammatory Activity : A series of experiments demonstrated that compounds with similar functional groups effectively inhibited pro-inflammatory mediators and cell adhesion molecules, suggesting that this compound could function similarly .

Research Findings and Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.